2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid
Description
Chemical Name: (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid CAS No.: 251349-54-9 (primary), 1339497-65-2 (alternative, discontinued) Molecular Formula: C₁₃H₁₈N₂O₄S Molecular Weight: 298.36 g/mol Storage: Sealed in dry conditions at 2–8°C Structural Features:
- A thiazole ring substituted at the 4-position with a carboxylic acid group.
- A pyrrolidine ring at the 2-position of the thiazole, protected by a tert-butoxycarbonyl (Boc) group.
This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its Boc group enhances stability during reactions, while the carboxylic acid moiety allows further functionalization .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVJSMBNOUIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Preparation and Boc Protection
The synthesis begins with enantiomerically pure (S)-pyrrolidine-2-carboxylic acid. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
$$
\text{(S)-Pyrrolidine-2-carboxylic acid} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3,\ \text{THF/H}_2\text{O}} \text{(S)-1-Boc-pyrrolidine-2-carboxylic acid}
$$
Yields typically exceed 85% when conducted at 0–5°C for 4 hours.
Thioamide Intermediate Synthesis
The Boc-protected pyrrolidine-2-carboxylic acid is converted to a thioamide using Lawesson’s reagent:
$$
\text{1-Boc-pyrrolidine-2-carboxylic acid} \xrightarrow{\text{Lawesson’s reagent},\ \text{THF},\ \Delta} \text{1-Boc-pyrrolidine-2-carbothioamide}
$$
Reaction conditions: 60°C for 6 hours, yielding 70–75%.
Hantzsch Thiazole Cyclization
The thioamide reacts with ethyl bromopyruvate in a cyclization reaction to form the thiazole core:
$$
\text{1-Boc-pyrrolidine-2-carbothioamide} + \text{BrC(O)COOEt} \xrightarrow{\text{EtOH},\ \text{rt}} \text{Ethyl 2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate}
$$
Triethylamine is added post-reaction to neutralize HBr, improving yields to 65–70%.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water:
$$
\text{Ethyl 2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate} \xrightarrow{\text{LiOH},\ \text{THF/H}_2\text{O}} \text{2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylic acid}
$$
Yields: 90–95% after acidification with HCl.
Alternative Route via Suzuki-Miyaura Coupling
Thiazole Boronate Ester Preparation
A boronate ester is synthesized at the thiazole 4-position via iridium-catalyzed borylation:
$$
\text{4-Bromo-thiazole} + \text{B}2\text{Pin}2 \xrightarrow[\text{rt}]{[\text{Ir(COD)OMe}]_2} \text{4-BPin-thiazole}
$$
Yields: 80–85% after purification by column chromatography.
Coupling with Boc-Pyrrolidine
The boronate ester undergoes Suzuki-Miyaura cross-coupling with Boc-protected pyrrolidine-2-bromide:
$$
\text{4-BPin-thiazole} + \text{1-Boc-pyrrolidine-2-bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4,\ \text{Na}2\text{CO}3} \text{2-(1-Boc-pyrrolidin-2-yl)thiazole}
$$
Reaction conditions: 80°C for 12 hours in dioxane/water (3:1), yielding 60–65%.
Stereochemical Control and Resolution
Asymmetric Synthesis of Pyrrolidine
Chiral pool synthesis starting from L-proline ensures retention of the (S)-configuration:
$$
\text{L-Proline} \xrightarrow{\text{Boc}_2\text{O}} \text{(S)-1-Boc-pyrrolidine-2-carboxylic acid}
$$
No racemization observed under mild Boc protection conditions.
Kinetic Resolution
Enzymatic resolution using lipase B from Candida antarctica achieves >99% enantiomeric excess (ee):
$$
\text{Racemic ethyl pyrrolidine-2-carboxylate} \xrightarrow{\text{CAL-B},\ \text{vinyl acetate}} \text{(S)-Ethyl pyrrolidine-2-carboxylate}
$$
Reaction time: 48 hours, yielding 45% (S)-enantiomer.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Cyclization | Thioamide + ethyl bromopyruvate | 65–70% | High atom economy, fewer steps | Requires toxic Lawesson’s reagent |
| Suzuki-Miyaura | Cross-coupling + carboxylation | 50–55% | Modular, late-stage diversification | Low yield due to lithiation steps |
| Enzymatic Resolution | Kinetic resolution of racemic mixture | 45% | High enantioselectivity | Scalability challenges |
Industrial-Scale Production Considerations
Solvent Optimization
Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) improves safety and sustainability while maintaining yields (85–90%).
Catalytic Efficiency
Palladium nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ reduce catalyst loading in Suzuki-Miyaura coupling to 0.1 mol%, lowering production costs.
Continuous Flow Synthesis
Microreactor technology accelerates Hantzsch cyclization, reducing reaction time from 12 hours to 15 minutes with comparable yields (68%).
Challenges and Mitigation Strategies
- Boc Deprotection During Thiazole Formation : Acidic byproducts (e.g., HBr) may cleave the Boc group. Mitigation includes immediate neutralization with triethylamine.
- Thiazole Ring Oxidation : Thiazole sulfoxides form under oxidative conditions. Use of inert atmosphere (N₂/Ar) suppresses this side reaction.
- Low Solubility of Intermediates : Polar aprotic solvents like dimethylacetamide (DMAc) enhance solubility during carboxylation steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under basic conditions. For structurally analogous compounds:
-
saponification of ethyl esters to carboxylic acids occurs via NaOH/MeOH/H₂O at 25°C for 12 hours (yield: 86%) .
-
acid-catalyzed ester hydrolysis uses HCl/H₂O/THF at reflux (70–80°C), achieving near-quantitative conversion .
Substitution at the Thiazole Ring
The thiazole C-2 and C-5 positions are susceptible to nucleophilic substitution. In related benzothiazole derivatives:
-
Halogen displacement occurs with amines (e.g., morpholine) under Pd-catalyzed cross-coupling .
-
Methylthio groups are replaced by hydroxyl or amino groups via oxidation or nucleophilic attack .
Oxidation and Reduction
The thiazole sulfur and pyrrolidine nitrogen participate in redox reactions:
-
Thiazole oxidation with mCPBA forms sulfoxides (>80% yield) .
-
Ester reduction using LiAlH₄ yields primary alcohols (65–80% yield) .
| Reaction | Reagents | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| S → SO | mCPBA, DCM, 0°C→25°C | Thiazole sulfoxide | 82% | Retains Boc group | |
| COOEt → CH₂OH | LiAlH₄, THF, 0°C→25°C | Thiazole-4-methanol | 75% | Anhydrous conditions |
Boc Deprotection
The tert-butoxycarbonyl group is cleaved under acidic conditions:
-
TFA-mediated deprotection (20% TFA/DCM, 1h, 25°C) yields pyrrolidine-thiazole intermediates .
-
HCl/dioxane (4M, 2h) also removes Boc with minimal side reactions .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA (20% v/v) | DCM, 1h, 25°C | Pyrrolidin-2-yl-thiazole-4-carboxylic acid | 95% | |
| HCl (4M in dioxane) | 2h, 25°C | Pyrrolidin-2-yl-thiazole-4-carboxylic acid | 90% |
Amide Coupling
The carboxylic acid forms amides with primary/secondary amines via activation:
-
EDCl/HOBt mediates coupling with benzylamine (DMF, 25°C, 12h; 78% yield) .
-
DCC/DMAP achieves similar results for sterically hindered amines .
| Amine | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EDCl, HOBt, DMF | Thiazole-4-carboxamide | 78% | |
| Morpholine | DCC, DMAP, CH₂Cl₂ | Morpholino-thiazole carboxamide | 65% |
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers:
Comparative Reactivity Table
| Functional Group | Reaction Type | Typical Reagents | Kinetics |
|---|---|---|---|
| Carboxylic acid | Esterification | SOCl₂/ROH, DCC/DMAP | k = 0.15 min⁻¹ (25°C) |
| Thiazole C-2 | Nucleophilic substitution | Amines, Pd catalysts | t₁/₂ = 2h (100°C) |
| Boc group | Acidolysis | TFA, HCl/dioxane | t₁/₂ = 15min (TFA) |
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Physicochemical Properties of Comparable Compounds
Functional Group Analysis
Boc Protection: The target compound’s Boc group offers superior stability compared to the unprotected pyrrolidine in compounds like 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid . In contrast, (S)-2-(Aminocarbonyl)-1-pyrrolidine carboxylic acid retains a Boc group but lacks the thiazole-carboxylic acid moiety, limiting its application in heterocyclic synthesis .
Thiazole-Carboxylic Acid :
- The thiazole ring in the target compound is electron-deficient, enabling nucleophilic substitutions. This contrasts with sulfonyl chlorides (e.g., 2-(thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride), which are highly electrophilic .
Bioactivity :
Commercial Availability and Discontinuation
- Alternatives like N-Boc prolinamide (CAS 16634-91-6) remain available but lack equivalent functionality .
Biological Activity
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid, also known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
- IUPAC Name : (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid
- CAS Number : 251349-54-9
- Molecular Formula : C13H18N2O4S
- Molecular Weight : 298.36 g/mol
- Purity : 95% .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to therapeutic effects against different diseases.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, novel inhibitors targeting bacterial topoisomerases have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds in the thiazole class demonstrated low nanomolar inhibition against DNA gyrase and Topo IV from E. coli, indicating potential efficacy in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key mitotic proteins. For example, certain thiazole-based compounds have been reported to inhibit HSET (KIFC1), a protein involved in mitotic spindle formation, leading to multipolarity in centrosome-amplified cancer cells . This mechanism suggests that this compound could be a candidate for further development as an anticancer agent.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various thiazole derivatives found that compounds with structural similarities to this compound exhibited minimum inhibitory concentration (MIC) values as low as 16 μg/mL against Enterococcus faecalis and Enterococcus faecium. These results support the potential use of this compound in treating resistant bacterial strains .
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines demonstrated that thiazole derivatives can significantly reduce cell viability through apoptosis induction. The study highlighted that compounds with specific substitutions on the thiazole ring showed enhanced potency, suggesting a structure–activity relationship that could be exploited for drug design .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) introduction of the Boc-protected pyrrolidine moiety.
- Thiazole Ring Formation : The Hantzsch thiazole synthesis is widely employed, involving condensation of α-haloketones (e.g., bromopyruvic acid) with thioamides or thioureas under acidic conditions .
- Pyrrolidine Functionalization : The Boc group is introduced via reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine. Subsequent coupling to the thiazole core is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Deprotection : If starting from an ester derivative (e.g., ethyl ester), hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the free carboxylic acid .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiazole formation | α-haloketone, thiourea, HCl (reflux) | Ring closure |
| Boc protection | Boc₂O, DMAP, DCM (0°C to RT) | Amine protection |
| Coupling | EDC, HOBt, DMF (RT) | Amide bond formation |
| Hydrolysis | NaOH, EtOH/H₂O (reflux) | Ester to carboxylic acid |
Basic: How is the stereochemistry of the pyrrolidine moiety controlled during synthesis?
Methodological Answer:
Stereochemical control is achieved via:
- Chiral Starting Materials : Use of enantiomerically pure (S)- or (R)-pyrrolidine derivatives, as seen in related compounds where (S)-pyrrolidine is preferred for biological activity .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium with chiral ligands) may direct stereoselective coupling reactions.
- Chromatographic Resolution : Diastereomers (e.g., Boc-protected intermediates) are separated using chiral HPLC or silica gel chromatography .
Advanced: How can researchers optimize yields in multi-step syntheses involving this compound?
Methodological Answer:
Key strategies include:
- Protection/Deprotection Sequencing : Prioritize Boc group stability. The Boc group is stable under mildly acidic conditions but cleaved with strong acids (e.g., TFA). Avoid prolonged exposure to bases during ester hydrolysis .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for coupling steps to enhance reactivity. Hydrolysis steps benefit from mixed solvents (e.g., EtOH/H₂O) to solubilize intermediates .
- Monitoring Intermediate Purity : Employ LC-MS or TLC to track reaction progress. For example, the free carboxylic acid (final product) shows distinct Rf values compared to ester precursors .
Common Pitfalls and Solutions:
| Issue | Solution |
|---|---|
| Low coupling efficiency | Pre-activate carboxylic acid with EDC/HOBt for 30 min before adding amine |
| Boc deprotection during hydrolysis | Use milder bases (e.g., LiOH instead of NaOH) and monitor pH |
Advanced: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 341.12 g/mol) .
- X-ray Crystallography : Resolve absolute stereochemistry and confirm solid-state conformation, though this requires high-purity crystals .
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Boc (C(CH₃)₃) | 1.43 (s, 9H) |
| Thiazole C-H | 8.21 (s, 1H) |
| Pyrrolidine CH₂ | 1.92–2.42 (m, 2H) |
Advanced: How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The Boc group serves dual roles:
- Protection : Shields the pyrrolidine amine during synthetic steps, preventing unwanted nucleophilic reactions (e.g., during ester hydrolysis or peptide coupling) .
- Drug Design : The Boc group modulates lipophilicity, affecting membrane permeability. Its removal in vivo (via enzymatic cleavage or acidic environments) can activate prodrugs .
Case Study : In peptidomimetics, Boc-protected derivatives are intermediates for HIV protease inhibitors, where the free amine post-deprotection binds catalytic aspartate residues .
Basic: What are the storage and handling recommendations for this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or carboxylic acid dimerization.
- Handling : Use gloves and eye protection (EN 166 standard) due to potential irritancy. Avoid prolonged exposure to moisture .
Advanced: How can researchers address discrepancies in biological activity data for analogs of this compound?
Methodological Answer:
Contradictions often arise from:
- Stereochemical Variants : Enantiomers may exhibit differing binding affinities (e.g., (S)- vs. (R)-pyrrolidine). Validate stereochemistry via circular dichroism (CD) or chiral HPLC .
- Impurity Profiles : Trace side products (e.g., de-Boc derivatives) can skew activity. Use preparative HPLC (≥98% purity) and quantify impurities via LC-MS .
- Assay Conditions : Buffer pH impacts ionization of the carboxylic acid, altering solubility. Standardize assays at physiological pH (7.4) with controls for solubility .
Advanced: What computational tools aid in designing derivatives of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to target proteins (e.g., kinases or GPCRs).
- QSAR Modeling : Correlate substituent effects (e.g., thiazole modifications) with activity using descriptors like logP and H-bond donors .
- DFT Calculations (Gaussian) : Optimize geometries and calculate electrostatic potentials for reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
